Cas no 89510-01-0 (Ethanone, 1-[3,4-bis(acetyloxy)-1-(2-propenyl)-2-naphthalenyl]-)

Ethanone, 1-[3,4-bis(acetyloxy)-1-(2-propenyl)-2-naphthalenyl]- structure
89510-01-0 structure
Product name:Ethanone, 1-[3,4-bis(acetyloxy)-1-(2-propenyl)-2-naphthalenyl]-
CAS No:89510-01-0
MF:C19H18O5
MW:326.343225955963
CID:598247
PubChem ID:71324668

Ethanone, 1-[3,4-bis(acetyloxy)-1-(2-propenyl)-2-naphthalenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[3,4-bis(acetyloxy)-1-(2-propenyl)-2-naphthalenyl]-
    • (3-acetyl-2-acetyloxy-4-prop-2-enylnaphthalen-1-yl) acetate
    • 3-Acetyl-4-(prop-2-en-1-yl)naphthalene-1,2-diyl diacetate
    • 3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate
    • 3-acetyl-1-(acetyloxy)-4-(prop-2-en-1-yl)naphthalen-2-yl acetate
    • DTXSID30754120
    • 89510-01-0
    • Inchi: InChI=1S/C19H18O5/c1-5-8-15-14-9-6-7-10-16(14)18(23-12(3)21)19(24-13(4)22)17(15)11(2)20/h5-7,9-10H,1,8H2,2-4H3
    • InChI Key: HILWISONRDACCA-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)CC=C

Computed Properties

  • Exact Mass: 326.11542367g/mol
  • Monoisotopic Mass: 326.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 69.7Ų

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